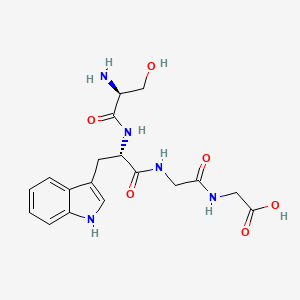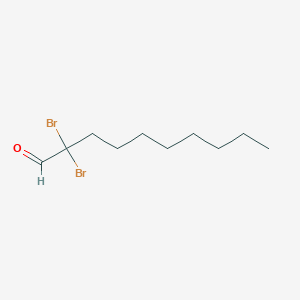
Decanal, 2,2-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanal, 2,2-dibromo- is an organic compound with the molecular formula C10H18Br2O It is a derivative of decanal, where two bromine atoms are substituted at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanal, 2,2-dibromo- typically involves the bromination of decanal. One common method is the direct 1,2-dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as a brominating reagent, which offers mild conditions and high yields .
Industrial Production Methods
Industrial production of Decanal, 2,2-dibromo- can be achieved through the bromination of decanal using bromine or other brominating agents. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of solid brominating reagents like tetrapropylammonium nonabromide (Pr4NBr9) can enhance selectivity and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Decanal, 2,2-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromo compound back to decanal or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-decanoic acid.
Reduction: Formation of decanal or decanol.
Substitution: Formation of various substituted decanal derivatives.
Applications De Recherche Scientifique
Decanal, 2,2-dibromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Decanal, 2,2-dibromo- involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanal: The parent compound, which lacks the bromine substitutions.
2-Bromodecanal: A mono-brominated derivative of decanal.
2,2-Dichlorodecanal: A similar compound with chlorine atoms instead of bromine.
Uniqueness
Decanal, 2,2-dibromo- is unique due to the presence of two bromine atoms, which significantly alter its chemical reactivity and properties compared to its parent compound and other similar derivatives. The dibromo substitution enhances its potential for various chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
819850-94-7 |
|---|---|
Formule moléculaire |
C10H18Br2O |
Poids moléculaire |
314.06 g/mol |
Nom IUPAC |
2,2-dibromodecanal |
InChI |
InChI=1S/C10H18Br2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |
Clé InChI |
IRRMVQWWECZFIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C=O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


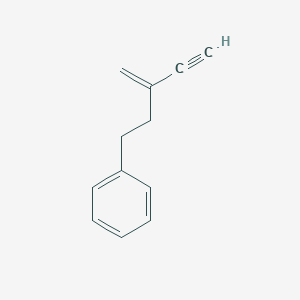
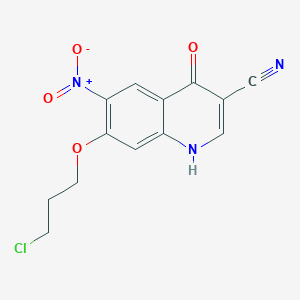

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
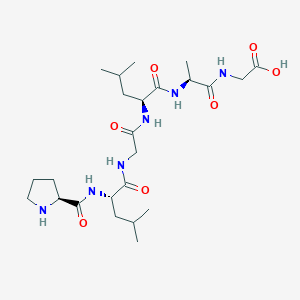
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
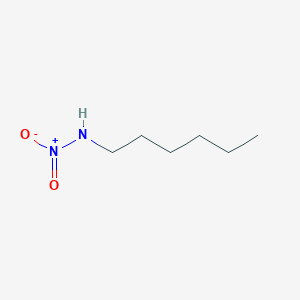
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
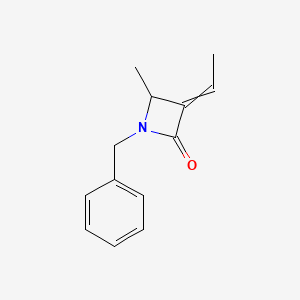
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)

